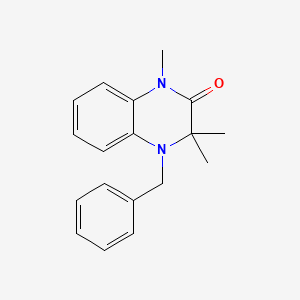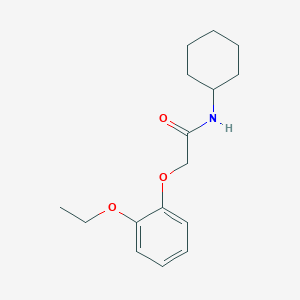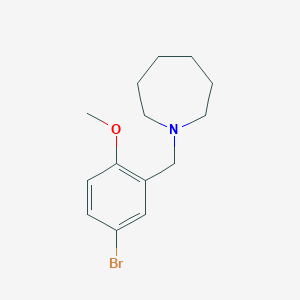![molecular formula C19H28N6O2 B5617734 (4S)-N-ethyl-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-{[(1-methyl-1H-pyrrol-2-yl)carbonyl]amino}-L-prolinamide](/img/structure/B5617734.png)
(4S)-N-ethyl-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-{[(1-methyl-1H-pyrrol-2-yl)carbonyl]amino}-L-prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Organic compounds containing pyrazole, pyrrolidine, and prolinamide moieties are of significant interest in the field of medicinal chemistry and material science due to their diverse biological activities and functional properties. These compounds are synthesized through various organic synthesis methods, involving multi-component reactions, cyclization, and N-arylation techniques.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting with basic building blocks like amino acids, aldehydes, and ketones. For instance, L-proline has been used as an efficient catalyst for the multi-component synthesis of pyrazole derivatives, demonstrating the utility of amino acids in facilitating organic reactions under mild conditions (Mecadon et al., 2011). Additionally, N-arylation is a key step in the heterocyclization processes to synthesize pyrido-fused pyrrolo[1,2-a][1,4]diazepinones, indicating the importance of palladium-catalyzed reactions in constructing complex molecular architectures (Legerén & Domínguez, 2010).
Molecular Structure Analysis
The molecular structure of organic compounds is characterized using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. For example, the crystal structure of related pyrazole derivatives has been determined, providing insights into the molecular conformation and spatial arrangement of atoms within the compound (Minga, 2005).
Chemical Reactions and Properties
Organic compounds exhibit a wide range of chemical reactions, including cycloadditions, substitutions, and redox reactions. These reactions are fundamental to modifying the chemical structure and introducing functional groups that impart desired properties to the molecule. For instance, the greener synthesis of bis(pyrazol-5-ol)s through a tandem Knoevenagel-Michael condensation reaction highlights the role of eco-friendly methods in organic synthesis (Khaligh et al., 2020).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and stability, are crucial for their practical application. These properties are influenced by the molecular structure and can be tailored through chemical modifications. For example, the synthesis of perhydropyrrolo[1,2-a]pyrazine-1,4-diones showcases the modification of physical properties through chemical reactions (Budzowski et al., 2004).
Propiedades
IUPAC Name |
N-[(3S,5S)-5-(ethylcarbamoyl)-1-[(1-ethylpyrazol-4-yl)methyl]pyrrolidin-3-yl]-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O2/c1-4-20-18(26)17-9-15(22-19(27)16-7-6-8-23(16)3)13-24(17)11-14-10-21-25(5-2)12-14/h6-8,10,12,15,17H,4-5,9,11,13H2,1-3H3,(H,20,26)(H,22,27)/t15-,17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKLWSHAOFDSDH-RDJZCZTQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC(CN1CC2=CN(N=C2)CC)NC(=O)C3=CC=CN3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1C[C@@H](CN1CC2=CN(N=C2)CC)NC(=O)C3=CC=CN3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-N-ethyl-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-{[(1-methyl-1H-pyrrol-2-yl)carbonyl]amino}-L-prolinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[(8-syn)-8-methoxy-3-azabicyclo[3.2.1]oct-3-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5617654.png)

![5-ethoxy-2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B5617678.png)


![(4aS*,8aS*)-2-(cyclopentylcarbonyl)-7-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5617685.png)

![(1S*,5R*)-6-(1,3-thiazol-4-ylmethyl)-3-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5617716.png)
![(1S*,5R*)-3-isonicotinoyl-6-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5617720.png)
![3-oxo-N-(2-phenylethyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5617728.png)
![N-cyclopentyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5617742.png)
![1-(1-benzothien-2-ylcarbonyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5617747.png)
![1-{2-[1-tert-butyl-3-(2-thienylmethyl)-1H-1,2,4-triazol-5-yl]ethyl}-5-methyl-1H-tetrazole](/img/structure/B5617753.png)
